molecular formula C17H16 B14694530 1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene CAS No. 35115-46-9

1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene

Cat. No.: B14694530
CAS No.: 35115-46-9
M. Wt: 220.31 g/mol
InChI Key: BLSGDOIUCWPGSC-UHFFFAOYSA-N
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Description

1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene is a bicyclic compound featuring a five-membered cyclopentene ring fused to two benzene groups at the 1,2-positions. This compound’s reactivity and applications are influenced by the conjugation between the cyclopentene double bond and the benzene rings.

Properties

CAS No.

35115-46-9

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

(2-phenylcyclopent-2-en-1-yl)benzene

InChI

InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2

InChI Key

BLSGDOIUCWPGSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene typically involves the reaction of cyclopentadiene with benzene derivatives under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a benzene derivative to form the desired compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .

Chemical Reactions Analysis

1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. For example, it has been shown to modulate GABAA receptors, which are widely distributed throughout the central nervous system. This modulation can influence inhibitory neurotransmission mediated by the release of gamma-aminobutyric acid (GABA), a dominant inhibitory neurotransmitter at the GABAergic synapse .

Comparison with Similar Compounds

Stilbenes (1,1'-(Ethene-1,2-diyl)dibenzene)

  • Core Structure : Linear ethene (C=C) bridge connecting two benzene groups. Exists in trans (E) and cis (Z) isomeric forms .
  • Key Differences: Ring Strain: Stilbenes lack ring strain due to their linear structure, unlike the cyclopentene ring in the target compound. Reactivity: The ethene bridge in stilbenes undergoes photoisomerization and reactions such as epoxidation or dihydroxylation. In contrast, the cyclopentene ring may favor ring-opening or cycloaddition reactions . Biological Activity: Stilbene derivatives like resveratrol exhibit antioxidant, anticancer, and anti-diabetic properties. No bioactivity data is available for 1,1'-(cyclopent-2-ene-1,2-diyl)dibenzene in the provided evidence .

(E)-(1-Chloroethene-1,2-diyl)dibenzene

  • Core Structure : Similar to stilbenes but with a chlorine substituent on the ethene bridge .
  • Key Differences: Substituent Effects: The electronegative chlorine atom increases polarity, enhancing solubility in polar solvents compared to the purely hydrocarbon-based cyclopentene compound.

(1-(Trifluoromethyl)cycloprop-2-ene-1,2-diyl)dibenzene

  • Core Structure : Cyclopropene ring (three-membered) with a trifluoromethyl group and two benzene substituents .
  • Key Differences: Ring Strain: The cyclopropene ring is highly strained, leading to greater reactivity (e.g., susceptibility to ring-opening) compared to the less strained cyclopentene system.

1,2-Diphenylcyclobutane

  • Core Structure : Four-membered cyclobutane ring with two phenyl groups .
  • Key Differences :
    • Conformational Flexibility : The cyclobutane ring adopts a puckered conformation, reducing π-orbital overlap compared to the planar cyclopentene system.
    • Thermal Stability : Cyclobutane derivatives are prone to thermal ring-opening reactions, whereas cyclopentene derivatives are more stable .

1,2-Diphenylpropane

  • Core Structure : Propane chain with phenyl groups at the 1,2-positions .
  • Key Differences :
    • Flexibility : The aliphatic chain allows free rotation, leading to conformational diversity absent in rigid cyclic systems.
    • Physical Properties : Higher boiling point (280.85°C) compared to cyclic analogs due to increased molecular weight and van der Waals interactions .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) Boiling Point (°C) Key Reactivity/Applications
This compound Cyclopentene Two benzene groups N/A N/A Potential for cycloaddition reactions
Stilbenes (E/Z) Ethene Two benzene groups Varies Varies Antioxidant, anticancer activities
(E)-(1-Chloroethene-1,2-diyl)dibenzene Ethene Cl, two benzene groups N/A N/A Electrophilic addition reactions
(1-(Trifluoromethyl)cycloprop-2-ene-1,2-diyl)dibenzene Cyclopropene CF3, two benzene groups N/A N/A Photochemical synthesis
1,2-Diphenylcyclobutane Cyclobutane Two benzene groups N/A N/A Thermal ring-opening
1,2-Diphenylpropane Propane Two benzene groups 0.25 280.85 Flexible scaffold for synthesis

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